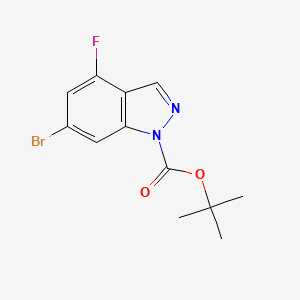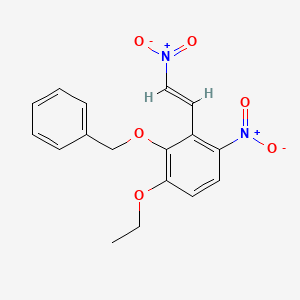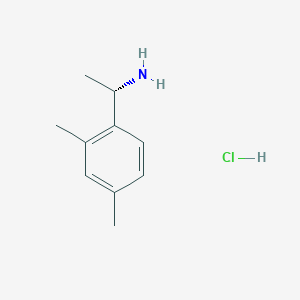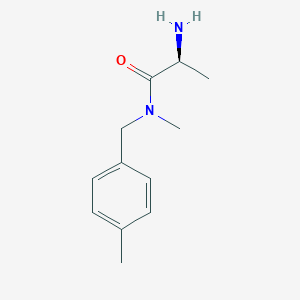![molecular formula C8H18N2O B3230520 2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol CAS No. 1306571-74-3](/img/structure/B3230520.png)
2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol
描述
“2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol” is a chemical compound with the CAS Number: 1306571-74-3 . It has a molecular weight of 158.24 . It is in the form of an oil .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C8H18N2O/c9-7-8-3-1-2-4-10 (8)5-6-11/h8,11H,1-7,9H2 . This indicates that the compound contains 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .作用机制
2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol exerts its effects through the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in the regulation of gene expression. LSD1 is involved in the epigenetic modification of histones, which can result in the activation or repression of gene expression. This compound binds to the active site of LSD1, preventing its demethylase activity and resulting in the accumulation of histone methylation marks, which leads to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of pro-inflammatory cytokine production, and the improvement of cognitive function in animal models of Alzheimer's disease. This compound has also been shown to induce the differentiation of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
实验室实验的优点和局限性
One advantage of using 2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol in lab experiments is its specificity for LSD1, which allows for the investigation of the role of LSD1 in various biological processes. However, one limitation of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental setups.
未来方向
There are several future directions for the study of 2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol, including the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases. In addition, further studies are needed to understand the long-term effects of this compound on gene expression and epigenetic modifications. Finally, the development of more efficient and scalable methods for the synthesis of this compound could facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, this compound is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action and physiological effects. This compound has shown promising results in inhibiting cancer cell growth and proliferation, reducing pro-inflammatory cytokine production, and improving cognitive function in animal models of Alzheimer's disease. While there are limitations to using this compound in lab experiments, its specificity for LSD1 makes it a valuable tool for investigating the role of LSD1 in various biological processes. Further studies are needed to explore the potential therapeutic applications of this compound in other diseases and to understand its long-term effects on gene expression and epigenetic modifications.
科学研究应用
2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and neurological disorders. This compound has shown promising results in inhibiting the growth and proliferation of cancer cells, specifically in breast and lung cancers. In addition, this compound has been studied for its anti-inflammatory properties, where it has been shown to reduce the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.
安全和危害
The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
2-[2-(aminomethyl)piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-7-8-3-1-2-4-10(8)5-6-11/h8,11H,1-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKJCLXNVZNCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3230456.png)

![Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3230469.png)






![[1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3230525.png)

![N-[bis(methylsulfanyl)methylidene]methanesulfonamide](/img/structure/B3230537.png)
